molecular formula C13H9Cl2NO3 B2434036 5-Chloro-6-[(3-chlorophenyl)methoxy]pyridine-3-carboxylic acid CAS No. 1489854-56-9

5-Chloro-6-[(3-chlorophenyl)methoxy]pyridine-3-carboxylic acid

Cat. No.: B2434036
CAS No.: 1489854-56-9
M. Wt: 298.12
InChI Key: UXTQHTQIQSFSAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-6-[(3-chlorophenyl)methoxy]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C13H8Cl2NO3. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group, a chloro group, and a methoxy group attached to a chlorophenyl moiety. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

5-chloro-6-[(3-chlorophenyl)methoxy]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO3/c14-10-3-1-2-8(4-10)7-19-12-11(15)5-9(6-16-12)13(17)18/h1-6H,7H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXTQHTQIQSFSAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)COC2=C(C=C(C=N2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-[(3-chlorophenyl)methoxy]pyridine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorophenol and 5-chloro-6-hydroxypyridine-3-carboxylic acid.

    Reaction Conditions: The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process may include:

    Batch or Continuous Processing: Depending on the scale of production, either batch or continuous processing methods may be employed.

    Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-[(3-chlorophenyl)methoxy]pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, resulting in the formation of various oxidation states and reduced forms.

    Esterification and Amidation: The carboxylic acid group can react with alcohols and amines to form esters and amides, respectively.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like water or ethanol.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, esters, and amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Chloro-6-[(3-chlorophenyl)methoxy]pyridine-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Chloro-6-[(3-chlorophenyl)methoxy]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-6-methoxypyridine-3-carboxylic acid: Similar structure but lacks the chlorophenyl moiety.

    6-[(3-Chlorophenyl)methoxy]pyridine-3-carboxylic acid: Similar structure but lacks the chloro group on the pyridine ring.

    5-Chloro-6-[(4-chlorophenyl)methoxy]pyridine-3-carboxylic acid: Similar structure but with a different position of the chloro group on the phenyl ring.

Uniqueness

5-Chloro-6-[(3-chlorophenyl)methoxy]pyridine-3-carboxylic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Biological Activity

5-Chloro-6-[(3-chlorophenyl)methoxy]pyridine-3-carboxylic acid, with CAS number 1489854-56-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by relevant research findings and data.

The molecular formula of this compound is C13_{13}H9_{9}Cl2_{2}NO3_{3}, with a molecular weight of 298.12 g/mol. The structure features a pyridine ring substituted with a chlorophenyl group and a methoxy group, which are critical for its biological activity.

PropertyValue
CAS Number1489854-56-9
Molecular FormulaC13_{13}H9_{9}Cl2_{2}NO3_{3}
Molecular Weight298.12 g/mol

Anticancer Activity

Recent studies have demonstrated that derivatives of pyridine and related compounds exhibit significant anticancer properties. The specific activity of this compound has been explored in various cancer cell lines, notably A549 human lung adenocarcinoma cells.

Case Study: Anticancer Efficacy

In vitro studies have shown that this compound can reduce the viability of A549 cells significantly. For instance, compounds similar to this structure have been tested, revealing that modifications in the substituents can enhance cytotoxicity against cancerous cells while maintaining lower toxicity towards non-cancerous cells.

  • Cell Viability Assay : An MTT assay was conducted to evaluate cell viability post-treatment with varying concentrations of the compound. Results indicated a dose-dependent reduction in viability.
  • Comparative Analysis : When compared to standard chemotherapeutics like cisplatin, derivatives of pyridine showed comparable or enhanced efficacy against cancer cell lines.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated, particularly against multidrug-resistant strains of bacteria.

Research Findings

Studies have highlighted the compound's effectiveness against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). The following points summarize key findings:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited an MIC value similar to or lower than conventional antibiotics used against resistant strains.
  • Mechanism of Action : The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival.

Comparative Biological Activity Table

Activity TypeCompoundCell Line/PathogenEffectiveness (MIC/IC50)
AnticancerThis compoundA549 (lung cancer)IC50 = 66 µM
AntimicrobialThis compoundMRSAMIC = 4 µg/mL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.